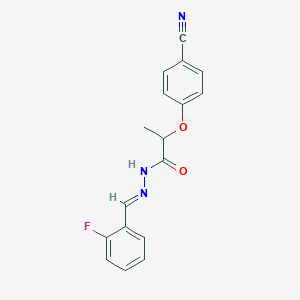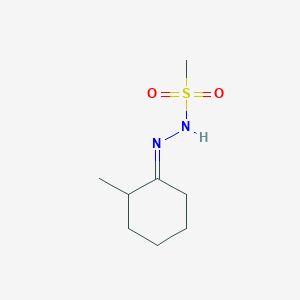![molecular formula C11H13N3O3S B5711508 N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5711508.png)
N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide, also known as NBD-Cl, is a fluorescent labeling reagent that is widely used in biochemical and physiological research. It is a thiol-reactive compound that can covalently attach to cysteine residues in proteins and peptides, allowing for their detection and quantification in various assays.
作用機序
N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide reacts with cysteine residues in proteins and peptides through a thiol-disulfide exchange reaction. The reaction results in the formation of a covalent bond between the this compound molecule and the cysteine residue. The fluorescence of this compound is enhanced upon binding to a protein, allowing for its detection and quantification in various assays.
Biochemical and Physiological Effects:
This compound labeling can affect the biochemical and physiological properties of proteins and peptides. The labeling can alter the conformation and activity of the labeled molecules, leading to changes in their function and interaction with other molecules. However, these effects can be minimized by careful experimental design and optimization of labeling conditions.
実験室実験の利点と制限
The advantages of using N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide as a labeling reagent include its high sensitivity, specificity, and versatility. This compound can be used with a wide range of proteins and peptides, and its fluorescence can be easily detected using standard laboratory equipment. However, the limitations of this compound include its potential for non-specific labeling and interference with protein function. Additionally, the labeling efficiency of this compound can vary depending on the experimental conditions and the nature of the protein or peptide being labeled.
将来の方向性
For the use of N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide in scientific research include the development of new labeling strategies and the optimization of existing labeling protocols. Additionally, the application of this compound in live cell imaging and proteomics research is an area of active investigation. The development of new fluorescent labeling reagents with improved properties and performance is also an area of interest. Overall, the use of this compound and other fluorescent labeling reagents will continue to play an important role in advancing our understanding of the structure and function of biological molecules.
合成法
N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide is synthesized from 3-nitroaniline and butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thioacetic acid to form the final product. The purity of this compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide has a wide range of applications in scientific research. It is commonly used as a fluorescent labeling reagent in protein and peptide analysis, such as in fluorescence resonance energy transfer (FRET) assays, fluorescence polarization assays, and fluorescence quenching assays. This compound can also be used in the labeling of lipids, nucleic acids, and carbohydrates. Additionally, this compound has been used in the study of enzyme kinetics, protein-protein interactions, and membrane transport.
特性
IUPAC Name |
N-[(3-nitrophenyl)carbamothioyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-2-4-10(15)13-11(18)12-8-5-3-6-9(7-8)14(16)17/h3,5-7H,2,4H2,1H3,(H2,12,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFPFLJPYBGTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5711436.png)

![2-chloro-5-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5711475.png)

![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711483.png)
![3-[2-(2-furyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5711488.png)


![ethyl 4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5711504.png)

![2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5711527.png)

